4-[(E)-2-(2-ethoxyphenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline
Description
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Properties
IUPAC Name |
4-[(E)-2-(2-ethoxyphenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3NO2S/c1-2-27-20-6-4-3-5-14(20)7-9-18-16-11-12-29-21(16)17-13-15(28-22(23,24)25)8-10-19(17)26-18/h3-10,13H,2,11-12H2,1H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKHKHNRSBXCBA-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC2=NC3=C(C=C(C=C3)OC(F)(F)F)C4=C2CCS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C2=NC3=C(C=C(C=C3)OC(F)(F)F)C4=C2CCS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(E)-2-(2-ethoxyphenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline (CAS: 866133-60-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C22H18F3NO2S
- Molar Mass : 417.44 g/mol
- Structure : The compound features a thienoquinoline core with ethoxy and trifluoromethoxy substituents that may influence its biological activity.
Research indicates that compounds similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission in the nervous system. This inhibition can enhance cholinergic signaling, which is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
1. Acetylcholinesterase Inhibition
Studies have shown that derivatives of thienoquinolines can act as potent AChE inhibitors. For instance, compounds in this class have demonstrated IC50 values in the nanomolar range against AChE, suggesting strong potential for therapeutic use in cognitive disorders .
Case Studies
Several case studies have highlighted the efficacy of thienoquinoline derivatives in preclinical models:
- Neuroprotective Effects : In vitro studies demonstrated that certain derivatives could protect neuronal cells from oxidative stress and apoptosis by modulating signaling pathways associated with cell survival.
- Cognitive Enhancement : Animal models treated with AChE inhibitors showed improved memory and learning capabilities compared to controls, indicating a potential role for this compound in treating cognitive decline.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of thienoquinolines suggests favorable absorption and distribution characteristics. However, detailed studies on the toxicity and metabolic pathways of this compound are necessary to establish safety parameters for clinical use.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis of quinoline derivatives often involves multi-step protocols, including nucleophilic substitution, cyclocondensation, and Heck coupling for ethenyl group introduction. For example, triazole-containing quinolines are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Adjusting solvent polarity (e.g., DMF vs. ethanol) and temperature (60–100°C) can enhance regioselectivity and yield. Monitoring intermediates via TLC and optimizing stoichiometry of reagents (e.g., 1.2–1.5 equivalents of aryl halides) are critical .
Q. What in vitro assays are recommended for preliminary evaluation of this compound's bioactivity?
- Methodological Answer : For antimicrobial screening, use standardized microdilution assays (e.g., against Plasmodium falciparum for antimalarial activity or Staphylococcus aureus for antibacterial tests). For antiparasitic models, haemoglobin degradation inhibition assays are relevant, as seen in quinoline derivatives targeting Plasmodium proteases . IC50 values should be calculated using dose-response curves, with controls like chloroquine for validation .
Q. How should researchers address low solubility issues during biological testing?
- Methodological Answer : Use co-solvents such as DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to improve aqueous solubility. For in vivo studies, formulate as nanoemulsions or liposomes. Pre-solubilize the compound in a minimal volume of organic solvent before diluting with buffered saline (PBS, pH 7.4) .
Advanced Research Questions
Q. How can X-ray crystallography and spectroscopic methods confirm the stereochemical configuration of the ethenyl group?
- Methodological Answer : Single-crystal X-ray diffraction is definitive for determining E/Z isomerism. For example, in related (E)-ethenylquinolines, intermolecular C–H···O hydrogen bonds (3.495 Å) stabilize the crystal lattice, confirming stereochemistry . Complement with NOESY NMR to detect spatial proximity between ethenyl protons and adjacent substituents .
Q. What computational approaches are suitable for modeling the electronic effects of the trifluoromethoxy group?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electron-withdrawing effects of the -OCF3 group on aromatic π-systems. Molecular docking (AutoDock Vina) into target proteins (e.g., Plasmodium enzymes) evaluates binding affinity. Compare HOMO-LUMO gaps of trifluoromethoxy vs. methoxy analogs to assess electronic perturbations .
Q. What strategies can resolve contradictory bioactivity data between structural analogs?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., replacing trifluoromethoxy with -CF3 or -OCH3). Use statistical tools like principal component analysis (PCA) to correlate substituent electronegativity, lipophilicity (ClogP), and bioactivity. Validate findings with orthogonal assays (e.g., SPR for binding kinetics) .
Q. How does polymorphism in crystalline forms impact physicochemical properties and bioactivity?
- Methodological Answer : Characterize polymorphs via DSC and PXRD. For example, two crystal forms of a related quinoline hydrazone exhibited different melting points (Δ~15°C) and solubility profiles. Test dissolution rates in simulated gastric fluid and correlate with in vivo bioavailability .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly between similar quinoline derivatives?
- Methodological Answer : Yield discrepancies often arise from steric hindrance (e.g., bulky 2-ethoxyphenyl groups) or competing side reactions (e.g., oxidation of ethenyl to carbonyl). Optimize by introducing protecting groups (e.g., Boc for amines) or switching to palladium-catalyzed cross-coupling for higher efficiency .
Q. How can conflicting cytotoxicity results in cell-based assays be reconciled?
- Methodological Answer : Differences in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum concentration, incubation time) may alter results. Standardize protocols using MTT assays with matched cell passage numbers. Confirm apoptosis via flow cytometry (Annexin V/PI staining) to rule out false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
